1-Bromo-3-(1-bromovinyl)benzene
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Overview
Description
1-Bromo-3-(1-bromovinyl)benzene is an organic compound with the molecular formula C8H6Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the 1-position and a bromovinyl group is attached at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromovinyl)benzene can be synthesized through the bromination of 3-vinylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions usually include maintaining a controlled temperature to ensure the selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and reaction monitoring systems ensures the high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-bromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromovinyl group can lead to the formation of 3-bromostyrene or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of 3-bromostyrene and other reduced compounds.
Scientific Research Applications
1-Bromo-3-(1-bromovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-bromovinyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution and other reaction pathways. The bromine atoms and the bromovinyl group play a crucial role in determining the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with one bromine atom attached to the benzene ring.
1-Bromo-2-(1-bromovinyl)benzene: A positional isomer with the bromovinyl group at the 2-position.
1-Bromo-4-(1-bromovinyl)benzene: Another positional isomer with the bromovinyl group at the 4-position.
Uniqueness: 1-Bromo-3-(1-bromovinyl)benzene is unique due to the specific positioning of the bromine and bromovinyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and other brominated benzene derivatives.
Properties
Molecular Formula |
C8H6Br2 |
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Molecular Weight |
261.94 g/mol |
IUPAC Name |
1-bromo-3-(1-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
InChI Key |
CSAZNNGAVVNIQT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
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